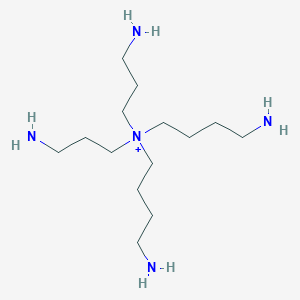![molecular formula C22H30O5Si B12560854 4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate CAS No. 150997-89-0](/img/structure/B12560854.png)
4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate is a chemical compound known for its unique structural properties. It contains a combination of aromatic rings, ether linkages, and a silyl group, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The process often starts with the preparation of 4-butoxyphenol and 4-hydroxybenzoic acid, followed by esterification and silylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and silylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are less commonly documented but generally follow similar principles as laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The ester and silyl groups can be reduced under specific conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate involves its interaction with specific molecular targets. The silyl group can interact with various enzymes and proteins, potentially affecting their function. The aromatic rings may also participate in π-π interactions with other aromatic systems .
Comparison with Similar Compounds
Similar Compounds
4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate: Unique due to its specific combination of functional groups.
4-Butoxyphenyl 4-{3-[dimethylsilyl]propoxy}benzoate: Lacks the hydroxyl group, affecting its reactivity.
4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}phenyl acetate: Contains an acetate group instead of a benzoate group
Uniqueness
The uniqueness of this compound lies in its combination of aromatic, ether, and silyl groups, providing a versatile platform for various chemical reactions and applications .
Properties
CAS No. |
150997-89-0 |
|---|---|
Molecular Formula |
C22H30O5Si |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(4-butoxyphenyl) 4-[3-[hydroxy(dimethyl)silyl]propoxy]benzoate |
InChI |
InChI=1S/C22H30O5Si/c1-4-5-15-25-20-11-13-21(14-12-20)27-22(23)18-7-9-19(10-8-18)26-16-6-17-28(2,3)24/h7-14,24H,4-6,15-17H2,1-3H3 |
InChI Key |
SRLGDFVCMOZILJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC[Si](C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


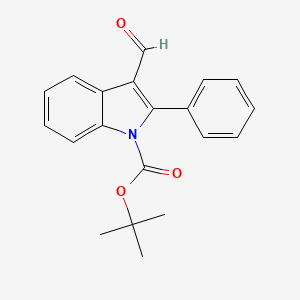
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)

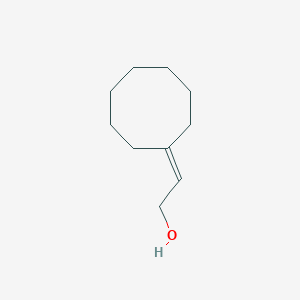
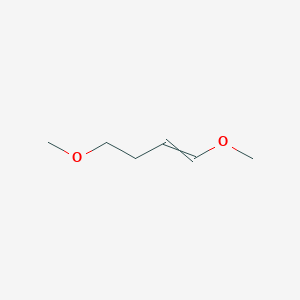
![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
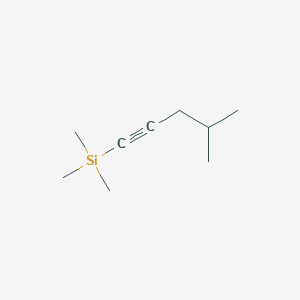
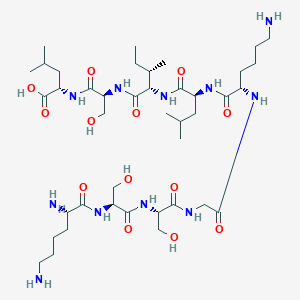
![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
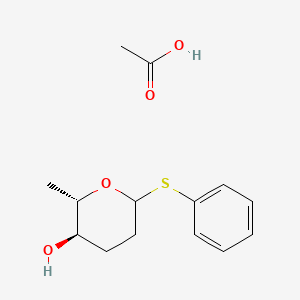
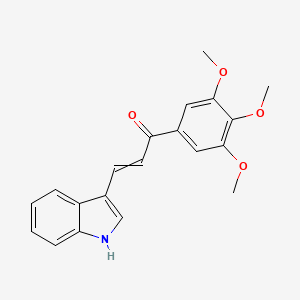
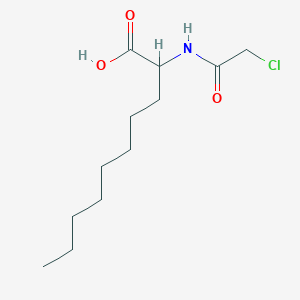
![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
